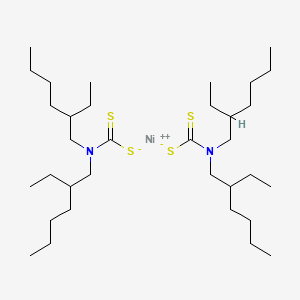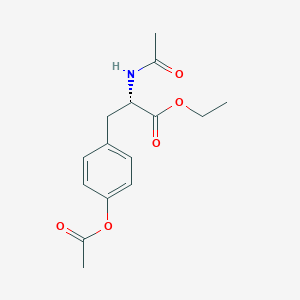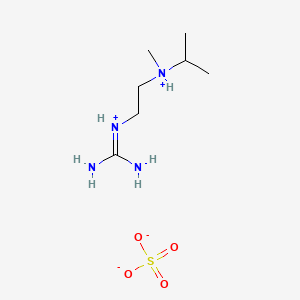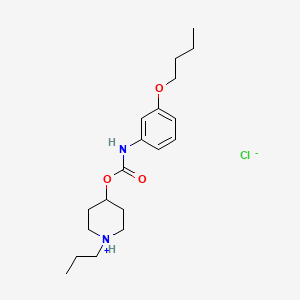![molecular formula C6H10O3 B13735919 3,7,9-Trioxabicyclo[3.3.1]nonane CAS No. 281-09-4](/img/structure/B13735919.png)
3,7,9-Trioxabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,9-Trioxabicyclo[331]nonane is a unique bicyclic compound characterized by its three oxygen atoms integrated within a nine-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,9-Trioxabicyclo[3.3.1]nonane typically involves multicomponent reactions. One well-explored protocol is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method is favored due to its efficiency and the high yield of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, are likely applied to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,7,9-Trioxabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to simplify the structure or remove oxygen atoms.
Substitution: Commonly involves replacing one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products: The products of these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,7,9-Trioxabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its stable bicyclic structure.
Medicine: Investigated for its potential as a scaffold in drug design, particularly in anticancer research.
Industry: Utilized in the synthesis of complex organic compounds and materials science.
Wirkmechanismus
The mechanism by which 3,7,9-Trioxabicyclo[3.3.1]nonane exerts its effects is primarily through its interaction with various molecular targets. The compound’s unique structure allows it to engage in specific binding interactions, influencing biological pathways and chemical reactions. Detailed studies on its molecular targets and pathways are ongoing, with a focus on its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
9-Oxabicyclo[3.3.1]nonane: Shares a similar bicyclic structure but with fewer oxygen atoms.
9-Borabicyclo[3.3.1]nonane: Contains a boron atom, offering different reactivity and applications.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Incorporates sulfur atoms, affecting its chemical properties.
Uniqueness: 3,7,9-Trioxabicyclo[3.3.1]nonane is unique due to its three oxygen atoms, which confer distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and potential medicinal applications.
Eigenschaften
CAS-Nummer |
281-09-4 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
3,7,9-trioxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H10O3/c1-5-2-8-4-6(9-5)3-7-1/h5-6H,1-4H2 |
InChI-Schlüssel |
XUKMUTXYTSHEJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COCC(O2)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


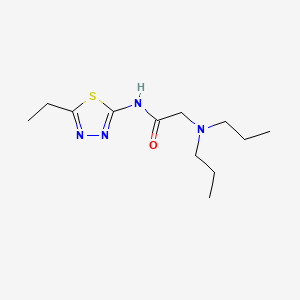
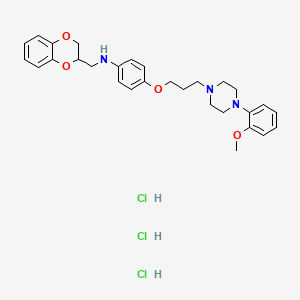
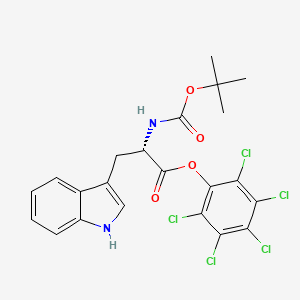
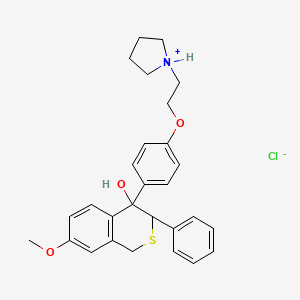
![11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one](/img/structure/B13735859.png)
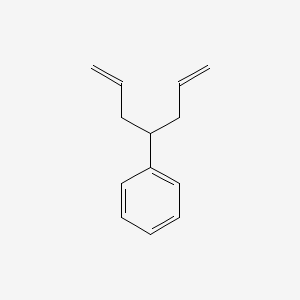

![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)
